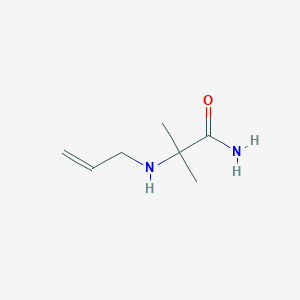

2-Allylamino-2-methyl-propionamide

Description

Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate (CAS 32589-39-2) is a synthetic organic compound with the molecular formula $ C{15}H{19}NO_3 $. It features a phenyl ring substituted with a 2-methylallylamino group and a methyl propionate ester. Key identifiers include synonyms such as alpha-Methyl-4-[(2-methyl-2-propenyl)amino]benzeneacetic acid methyl ester and regulatory codes like DTXSID40969460 and EINECS 259-121-4 .

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-methyl-2-(prop-2-enylamino)propanamide |

InChI |

InChI=1S/C7H14N2O/c1-4-5-9-7(2,3)6(8)10/h4,9H,1,5H2,2-3H3,(H2,8,10) |

InChI Key |

UEHCRYBCFWUMCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)N)NCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 261.32 g/mol

- Structural Features: 2-Methylallylamino group ($-NH-C(CH3)=CH2$) at the para position of the phenyl ring. Methyl ester of a substituted propionic acid.

Comparison with Structurally Similar Compounds

While direct data on "2-Allylamino-2-methyl-propionamide" is unavailable, comparisons can be drawn between Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate and related compounds based on functional groups and applications:

Table 1: Structural and Functional Comparison

Key Differences:

Functional Groups: The evidence compound contains a phenyl ring and ester group, whereas "2-Allylamino-2-methyl-propionamide" (as named) lacks these features, instead having a propionamide backbone with allylamino and methyl substituents. The 2-methylallylamino group in the evidence compound introduces steric hindrance compared to simpler allylamino derivatives.

Reactivity: The ester group in Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate may undergo hydrolysis to carboxylic acids, while propionamides typically exhibit stability under similar conditions.

In contrast, propionamide derivatives like acrylamide are foundational in industrial processes (e.g., polyacrylamide synthesis).

Research Findings and Limitations

- Synthesis: The evidence compound is synthesized via nucleophilic substitution between 4-aminophenylpropionate esters and 2-methylallyl halides, followed by purification .

- Data Gaps: No peer-reviewed studies or toxicity data were provided for Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate. Similarly, the absence of evidence for "2-Allylamino-2-methyl-propionamide" precludes a rigorous comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.